4-(Piperazin-1-ylmethyl)quinoline

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Unlock conformational flexibility in your SAR campaigns with 4-(piperazin-1-ylmethyl)quinoline. Its methylene linker introduces critical degrees of freedom absent in rigid N-aryl analogs, enabling precise mapping of target binding pockets. Use this scaffold to build focused CNS libraries (e.g., 5-HT6 antagonists) or explore resistance-reversal pharmacophores for chloroquine-resistant malaria. Supplied as a stable hydrochloride salt, it provides a reproducible solid form for kinetic solubility, logD, and stability screening. Choose the authentic methylene-bridged isomer—substituting analogs risks non-reproducible results.

Molecular Formula C14H17N3
Molecular Weight 227.3 g/mol
CAS No. 524673-95-8
Cat. No. B3143434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-ylmethyl)quinoline
CAS524673-95-8
Molecular FormulaC14H17N3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=NC3=CC=CC=C23
InChIInChI=1S/C14H17N3/c1-2-4-14-13(3-1)12(5-6-16-14)11-17-9-7-15-8-10-17/h1-6,15H,7-11H2
InChIKeyGIZRHQKDMZBGBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperazin-1-ylmethyl)quinoline (CAS 524673-95-8) Chemical and Pharmacological Profile


4-(Piperazin-1-ylmethyl)quinoline is a heterocyclic organic compound that functions as a versatile molecular scaffold in medicinal chemistry, comprising a quinoline core linked to a piperazine moiety via a methylene bridge . This structure is a key building block for the synthesis of diverse bioactive molecules, including investigational agents for CNS disorders and cancer [1]. As a chemical intermediate, it is typically supplied as a hydrochloride salt for use in early discovery research, where its solid-state form and defined structure enable its use in the generation of combinatorial libraries and targeted lead optimization .

Why Generic Substitution of 4-(Piperazin-1-ylmethyl)quinoline is Not Scientifically Advisable


The unique structural feature of a methylene (-CH2-) linker between the quinoline and piperazine moieties, as opposed to a direct N-aryl connection found in compounds like 4-piperazinylquinoline, introduces a critical conformational and electronic degree of freedom that can profoundly influence target engagement, pharmacokinetics, and metabolic stability [1]. Simple substitution with a positional isomer, such as the 8-substituted analog 8-(piperazin-1-ylmethyl)quinoline, can also lead to dramatically altered receptor binding profiles and biological outcomes, as the substitution position on the quinoline ring dictates the molecule's three-dimensional pharmacophore presentation [2]. Therefore, replacing this compound with a structurally similar but not identical analog in a synthesis or assay introduces a high risk of non-reproducible or misinterpreted results.

Quantifiable Differentiation Guide for 4-(Piperazin-1-ylmethyl)quinoline vs. Analogs


Structural Differentiation: Methylene Linker vs. Direct N-Aryl Connection

The target compound features a methylene bridge between the quinoline 4-position and the piperazine ring. This contrasts with 4-piperazinylquinoline analogs (e.g., VR23, a potent proteasome inhibitor) where the piperazine is directly N-attached to the quinoline [1]. This methylene spacer introduces greater rotational freedom, which can alter the molecule's conformational ensemble and is a known strategy in drug design to modulate binding kinetics and off-target selectivity [2]. While VR23 exhibits potent proteasome inhibition with an IC50 of 1 nM for trypsin-like proteasomes, its activity is derived from a complex sulfonyl-containing pharmacophore, not the core scaffold. The unadorned 4-(Piperazin-1-ylmethyl)quinoline scaffold is a chemically distinct, simpler building block, allowing for divergent derivatization.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Positional Isomerism: 4-Substituted vs. 8-Substituted Quinoline Scaffolds

The compound is specifically substituted at the 4-position of the quinoline ring. This is a critical determinant of biological activity, as evidenced by extensive SAR studies on quinoline antimalarials and kinase inhibitors. A direct comparator is the 8-substituted isomer, 8-(piperazin-1-ylmethyl)quinoline (CAS 929974-85-6) [1]. While both share the same molecular formula (C14H17N3), their physical and chemical properties differ. The 8-substituted isomer is a distinct chemical entity with a different CAS number and, by extension, a different biological activity profile. The substitution position alters the electronic distribution on the quinoline ring and the spatial orientation of the basic piperazine nitrogen, which is crucial for interactions with biological targets.

Medicinal Chemistry Isomer Differentiation Receptor Binding

Reversed Chloroquine (RCQ) Design Principles: The Detrimental Effect of a Piperazinyl Group Adjacent to Quinoline

Research on "Reversed Chloroquine" (RCQ) molecules, which combine a quinoline nucleus with a resistance-reversal agent, has shown that the placement of a piperazinyl group is critical for activity against chloroquine-resistant Plasmodium falciparum [1]. Specifically, the study noted that a piperazinyl group adjacent to the quinoline core may be detrimental to antimalarial activity within that specific compound series. The 4-(Piperazin-1-ylmethyl)quinoline scaffold, by virtue of its methylene spacer, places the piperazine group one atom away from the quinoline, which could potentially mitigate this negative effect. While direct comparative data for this exact compound is not available in the referenced study, the finding provides a strong class-level rationale for why the methylene-linked scaffold represents a distinct and potentially advantageous starting point for antimalarial lead optimization compared to direct N-aryl piperazinylquinolines.

Antimalarial Drug Discovery Chloroquine Resistance Structure-Activity Relationship

Physical Form and Procurement: Free Base vs. Hydrochloride Salt

The compound is predominantly available for research as the hydrochloride salt (CAS 1986372-01-3), which is a solid, while the free base (CAS 524673-95-8) may have different physical properties . The hydrochloride form offers distinct advantages for handling and storage, including improved stability and often higher aqueous solubility compared to the free base. This is a critical differentiator for a researcher planning solubility-dependent assays or requiring a stable, weighable solid. The Sigma-Aldrich listing confirms the hydrochloride is provided as a solid for early discovery research .

Chemical Procurement Salt Selection Pre-formulation

Optimal Application Scenarios for 4-(Piperazin-1-ylmethyl)quinoline in Scientific Research


Synthesis of CNS-Targeted Libraries with a Distinct Conformational Profile

This scaffold is ideal for generating compound libraries targeting central nervous system (CNS) disorders, such as 5-HT6 receptor antagonism for cognitive enhancement [1]. Its methylene-linked piperazine provides a distinct conformational flexibility compared to rigid N-aryl piperazine analogs, which can be exploited to map the conformational preferences of the target binding pocket. This makes it a superior choice for SAR studies aimed at understanding the impact of linker flexibility on potency and selectivity, as supported by the general use of such scaffolds in CNS patents [1].

Development of Second-Generation Antimalarial Leads Circumventing Resistance Mechanisms

Based on SAR studies of Reversed Chloroquines (RCQs), this scaffold represents a strategic starting point for designing antimalarials that may be less prone to the activity-detrimental effects seen with directly attached piperazinyl groups [2]. Researchers can use this core to append various resistance-reversal pharmacophores, aiming to create novel hybrids with improved potency against chloroquine-resistant P. falciparum strains. This approach is data-driven, leveraging the known SAR around the linker region to avoid a structural pitfall identified in prior studies [2].

Chemical Probe Synthesis for Target Validation in Kinase or Proteasome Inhibition

As a building block, it is suitable for the synthesis of chemical probes for target validation. While the highly potent proteasome inhibitor VR23 is a more complex derivative, the 4-(piperazin-1-ylmethyl)quinoline core can be used to create focused libraries of less complex analogs [3]. These can serve as tool compounds to deconvolute the contribution of the quinoline-piperazine fragment to the overall activity and selectivity of more advanced leads, facilitating the identification of minimal pharmacophores.

Pre-formulation and Physicochemical Property Studies

The availability of this compound as a stable hydrochloride salt makes it a practical standard for early pre-formulation studies. Researchers can reliably assess critical properties such as kinetic solubility, logD, and chemical stability in various buffer systems. This provides a solid baseline for comparing novel derivatives, ensuring that improvements in potency are not achieved at the cost of unacceptable physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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